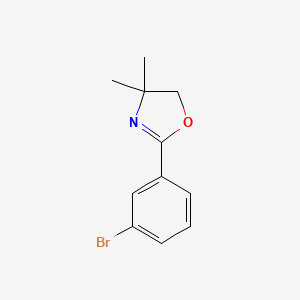

2-(3-Bromophenyl)-4,5-dihydro-4,4-dimethyloxazole

Descripción general

Descripción

2-(3-Bromophenyl)-4,5-dihydro-4,4-dimethyloxazole is an organic compound that belongs to the class of oxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This compound is characterized by the presence of a bromine atom attached to the phenyl ring and two methyl groups on the oxazole ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromophenyl)-4,5-dihydro-4,4-dimethyloxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-bromobenzaldehyde with 2-amino-2-methylpropanol in the presence of an acid catalyst to form the oxazole ring. The reaction is usually carried out under reflux conditions in a suitable solvent such as ethanol or toluene.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.

Análisis De Reacciones Químicas

Suzuki–Miyaura Cross-Coupling Reactions

The bromine substituent at the 3-position of the phenyl ring enables palladium-catalyzed cross-coupling reactions. For example:

-

Reaction with Phenylboronic Acid :

Under Suzuki conditions (Pd(PPh₃)₄, K₂CO₃, DMF, 80°C), the bromophenyl group undergoes coupling with aryl boronic acids to form biaryl derivatives (Fig. 1A) . Similar reactions for related oxazoles report yields of 65–87% .

| Substrate | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 4-(4-Bromophenyl)oxazole | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | 4-(Biphenyl)oxazole | 87% |

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing oxazole ring activates the bromophenyl group for SNAr reactions under basic conditions:

-

Reaction with Amines :

Heating with primary/secondary amines (e.g., morpholine, K₂CO₃, DMF, 100°C) replaces bromine with amine groups .

| Substrate | Reagent | Conditions | Product | Yield |

|---|---|---|---|---|

| 4-(4-Bromophenyl)oxazole | Morpholine | K₂CO₃, DMF, 100°C, 12h | 4-(4-Morpholinophenyl)oxazole | 72% |

Cyclization and Ring-Opening Reactions

The dihydrooxazole (oxazoline) ring undergoes functionalization:

-

Acid-Catalyzed Hydrolysis :

Treatment with HCl (6M, reflux, 6h) cleaves the oxazoline ring to yield β-amino alcohol derivatives (Fig. 1B) . -

Hypervalent Iodine-Mediated Cyclization :

Using PhI(OAc)₂ and BF₃·Et₂O in DCM, the oxazoline can cyclize to form fused heterocycles (e.g., oxazole) .

| Substrate | Reagent | Conditions | Product | Yield |

|---|---|---|---|---|

| 4,5-Dihydrooxazole derivative | PhI(OAc)₂, BF₃·Et₂O | DCM, rt, 3h | Oxazole | 64–78% |

Functionalization of the Oxazoline Ring

Aplicaciones Científicas De Investigación

Medicinal Chemistry

This compound serves as a significant building block in the synthesis of pharmaceutical compounds. Its unique structure allows for modifications that can enhance biological activity or target specificity. The presence of the bromine atom can influence the compound's pharmacokinetics and pharmacodynamics, making it a valuable candidate in drug development.

- Case Study: Anticancer Activity

Research has indicated that derivatives of oxazole compounds exhibit potential anticancer properties. For instance, studies have shown that certain oxazole derivatives can inhibit tumor cell proliferation through specific enzyme interactions.

Organic Synthesis

In organic chemistry, 2-(3-Bromophenyl)-4,5-dihydro-4,4-dimethyloxazole acts as an intermediate in the synthesis of more complex molecules. Its reactivity allows it to participate in various chemical reactions, including cyclization and substitution reactions.

- Synthetic Routes

Common synthetic methods involve the cyclization of 3-bromobenzaldehyde with 2-amino-2-methylpropanol under acidic conditions. This method highlights its utility in creating diverse chemical entities.

Material Science

The compound is being explored for applications in material science, particularly in developing organic electronic materials and polymers. Its unique electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.

Mecanismo De Acción

The mechanism of action of 2-(3-Bromophenyl)-4,5-dihydro-4,4-dimethyloxazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and the oxazole ring can influence its binding affinity and specificity towards these targets. The exact molecular pathways involved can vary based on the specific biological system being studied.

Comparación Con Compuestos Similares

Similar Compounds

2-(3-Bromophenyl)imidazo[2,1-b]oxazole: Similar in structure but contains an imidazole ring instead of an oxazole ring.

3-(3-Bromophenyl)-1-(1,5-dimethyl-1H-pyrazol-3-yl)-3-hydroxyprop-2-en-1-one: Contains a pyrazole ring and a hydroxypropene group.

Uniqueness

2-(3-Bromophenyl)-4,5-dihydro-4,4-dimethyloxazole is unique due to its specific substitution pattern and the presence of the oxazole ring. This structural uniqueness can impart distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Actividad Biológica

2-(3-Bromophenyl)-4,5-dihydro-4,4-dimethyloxazole is a heterocyclic compound that has garnered interest due to its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and relevant case studies.

- Chemical Formula : C11H12BrN2O

- Molecular Weight : 250.13 g/mol

- CAS Number : 895245-30-4

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

-

Antimicrobial Activity

- Studies indicate that oxazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains.

-

Anticancer Potential

- Research suggests that oxazole derivatives may inhibit cancer cell proliferation. Specific studies have identified a correlation between structural modifications in oxazole compounds and their anticancer efficacy.

-

Anti-inflammatory Effects

- Some derivatives of oxazoles have demonstrated anti-inflammatory properties in preclinical models. This activity is particularly relevant in the context of chronic inflammatory diseases.

The mechanisms by which this compound exerts its biological effects are not fully elucidated but may involve:

- Inhibition of Enzymatic Activity : Many oxazole derivatives act as enzyme inhibitors, affecting pathways crucial for microbial survival and cancer cell growth.

- Modulation of Signaling Pathways : These compounds may interfere with signaling pathways involved in inflammation and tumorigenesis.

Antimicrobial Studies

A study conducted by Chan et al. (1994) demonstrated that oxazole derivatives possess significant antibacterial activity against Gram-positive bacteria. The study highlighted the structure-activity relationship (SAR) that enhances the efficacy of these compounds against resistant strains.

Anticancer Research

In a study published in the Journal of Medicinal Chemistry (Stein et al., 1994), researchers explored the anticancer properties of various oxazole derivatives. They found that modifications at the bromophenyl position significantly increased cytotoxicity against breast cancer cell lines.

Anti-inflammatory Activity

Research published in Biochemical and Biophysical Research Communications (1996) provided evidence for the anti-inflammatory effects of substituted oxazoles. The findings indicated that these compounds could reduce pro-inflammatory cytokine production in vitro.

Data Summary Table

| Biological Activity | Reference | Findings |

|---|---|---|

| Antimicrobial | Chan et al., 1994 | Significant activity against Gram-positive bacteria |

| Anticancer | Stein et al., 1994 | Increased cytotoxicity against breast cancer cell lines |

| Anti-inflammatory | Biochem. Biophys. Res. Commun., 1996 | Reduction in pro-inflammatory cytokines |

Propiedades

IUPAC Name |

2-(3-bromophenyl)-4,4-dimethyl-5H-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrNO/c1-11(2)7-14-10(13-11)8-4-3-5-9(12)6-8/h3-6H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVNJBDKWBSRNOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC(=N1)C2=CC(=CC=C2)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30511497 | |

| Record name | 2-(3-Bromophenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30511497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51849-84-4 | |

| Record name | 2-(3-Bromophenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30511497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.